![molecular formula C18H17NO3 B3863347 methyl 2-methyl-4-(2-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 418777-22-7](/img/structure/B3863347.png)
methyl 2-methyl-4-(2-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis. It also involves studying the yield, purity, and efficiency of the synthesis process .Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, functional groups, and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity, the conditions under which it reacts, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and spectroscopic properties. It also involves studying its chemical properties such as its acidity or basicity, its redox potential, and its reactivity towards various reagents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-17(18(21)22-2)15(10-16(20)19-11)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15H,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEALFYDGHXPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132314 | |
Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-(2-naphthalenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |
CAS RN |
418777-22-7 | |
Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=418777-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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